1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile
Overview
Description
1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C13H12F3N and a molecular weight of 239.24 g/mol . It is known for its trifluoromethyl group, which plays a significant role in pharmaceuticals, agrochemicals, and materials . This compound is used primarily in research and development due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile involves several steps. One common method includes the trifluoromethylation of carbon-centered radical intermediates . The reaction conditions typically involve the use of radical initiators and specific solvents to facilitate the formation of the trifluoromethyl group. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and lipophilicity, which can affect its binding affinity to specific receptors or enzymes . This interaction can lead to various biological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile can be compared with other trifluoromethyl-containing compounds, such as:
Trifluoromethylbenzene: Similar in structure but lacks the cyclopentanecarbonitrile moiety.
Trifluoromethylphenylacetonitrile: Contains a similar trifluoromethyl group but with different substituents.
Trifluoromethylcyclopentane: Similar cyclopentane ring but without the phenyl and nitrile groups.
The uniqueness of this compound lies in its combination of the trifluoromethyl group with the cyclopentanecarbonitrile structure, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N/c14-13(15,16)11-5-3-4-10(8-11)12(9-17)6-1-2-7-12/h3-5,8H,1-2,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWAFEUEQXZITI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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